7-(Benzyloxy)-2-(3,4-dimethoxyphenyl)-5,6-dimethoxy-4H-chromen-4-one

Description

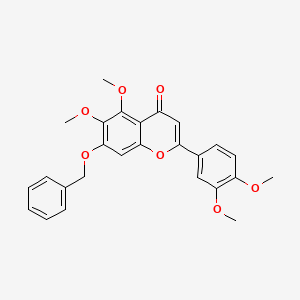

7-(Benzyloxy)-2-(3,4-dimethoxyphenyl)-5,6-dimethoxy-4H-chromen-4-one (CAS: 52378-71-9) is a synthetic flavone derivative belonging to the chromen-4-one family. Its structure features a benzyloxy group at position 7, a 3,4-dimethoxyphenyl group at position 2, and methoxy substituents at positions 5 and 6 (Fig. 1). The molecular formula is C₂₆H₂₄O₇ (MW: 448.47 g/mol), with a high degree of lipophilicity due to the benzyl ether and multiple methoxy groups . Flavonoids in this class are studied for their biological activities, including anticancer, antioxidant, and enzyme-modulating properties .

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5,6-dimethoxy-7-phenylmethoxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24O7/c1-28-19-11-10-17(12-21(19)29-2)20-13-18(27)24-22(33-20)14-23(25(30-3)26(24)31-4)32-15-16-8-6-5-7-9-16/h5-14H,15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELRYZAWWQQMCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OCC4=CC=CC=C4)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701140244 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-5,6-dimethoxy-7-(phenylmethoxy)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701140244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52378-71-9 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-5,6-dimethoxy-7-(phenylmethoxy)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52378-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Dimethoxyphenyl)-5,6-dimethoxy-7-(phenylmethoxy)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701140244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzyloxy)-2-(3,4-dimethoxyphenyl)-5,6-dimethoxy-4H-chromen-4-one typically involves the condensation of appropriate substituted benzaldehydes with 2-hydroxyacetophenone derivatives. The reaction is often catalyzed by acidic or basic conditions, followed by cyclization to form the chromone core. The benzyloxy and dimethoxy substituents are introduced through subsequent functional group transformations.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-2-(3,4-dimethoxyphenyl)-5,6-dimethoxy-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to alter the oxidation state of the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace substituents on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the parent compound.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

Research indicates that compounds within the chromenone class exhibit significant antioxidant activity. Studies have demonstrated that 7-(Benzyloxy)-2-(3,4-dimethoxyphenyl)-5,6-dimethoxy-4H-chromen-4-one can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases .

Anticancer Activity

Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Pharmacological Applications

Neuroprotective Effects

Recent research has pointed to the neuroprotective potential of this compound. It has been shown to improve cognitive function in animal models of neurodegenerative diseases by reducing neuronal apoptosis and enhancing synaptic plasticity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against a range of bacteria and fungi, suggesting its potential use in developing new antimicrobial agents .

Material Science Applications

Synthesis of Functionalized Polymers

In material science, this compound serves as a precursor for synthesizing functionalized polymers. These polymers exhibit unique properties such as enhanced thermal stability and mechanical strength, making them suitable for various industrial applications .

Data Table: Summary of Research Findings

Case Studies

Case Study 1: Antioxidant Activity Evaluation

A study conducted on the antioxidant capacity of this compound utilized DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant capabilities.

Case Study 2: Anticancer Mechanism Investigation

In a controlled laboratory setting, human cancer cell lines were treated with varying concentrations of the compound. Analysis revealed dose-dependent cytotoxicity accompanied by increased markers of apoptosis (e.g., caspase activation), highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-2-(3,4-dimethoxyphenyl)-5,6-dimethoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The target compound is compared to analogues with differences in substituent positions, functional groups, and electronic properties (Table 1).

Table 1. Structural and Functional Comparison of Chromen-4-one Derivatives

Key Observations:

Lipophilicity : The benzyloxy group in the target compound increases its logP compared to hydroxylated analogues like 40983-99-1, favoring membrane permeability .

Antioxidant Activity: Hydroxy-substituted derivatives (e.g., jaceidin) exhibit stronger antioxidant properties due to free radical scavenging via phenolic -OH groups .

Positional Isomerism: The 3,4-dimethoxyphenyl group in the target compound vs.

Biological Activity

7-(Benzyloxy)-2-(3,4-dimethoxyphenyl)-5,6-dimethoxy-4H-chromen-4-one is a synthetic flavonoid compound that has garnered attention for its potential biological activities, particularly in the field of cancer research and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the use of starting materials such as 1,3,4,5-tetramethoxybenzene and various benzaldehyde derivatives. The process often employs catalytic methods and deprotection strategies to yield the desired chromenone structure with high purity and yield. Notable synthetic pathways have been documented in literature, demonstrating efficient methodologies for obtaining this compound .

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit cell growth in U-937 and SK-MEL-1 cell lines with IC50 values ranging from 5.7 to 12.2 μM .

Mechanism of Action:

The compound appears to induce apoptosis in cancer cells through mechanisms that do not primarily involve tubulin polymerization or CDK activity inhibition . Instead, it may activate alternative pathways leading to programmed cell death.

Other Pharmacological Effects

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. The presence of multiple methoxy groups in its structure is believed to enhance its bioactivity by modulating various signaling pathways involved in inflammation .

Study 1: Antiproliferative Activity

A study conducted on the effects of this compound on human leukemia cells demonstrated a dose-dependent decrease in cell viability. The mechanism was attributed to the activation of apoptotic pathways as evidenced by increased caspase activity and DNA fragmentation assays .

Study 2: In Vivo Efficacy

In vivo studies using murine models have indicated that administration of this compound significantly reduces tumor size in xenograft models. The treatment led to a marked decrease in Ki-67 expression, a proliferation marker, suggesting effective suppression of tumor growth .

Data Tables

| Biological Activity | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Antiproliferative | U-937 | 5.7 | Apoptosis induction |

| Antiproliferative | SK-MEL-1 | 12.2 | Non-tubulin related pathways |

| Anti-inflammatory | RAW264.7 | Not specified | Inhibition of inflammatory cytokines |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.